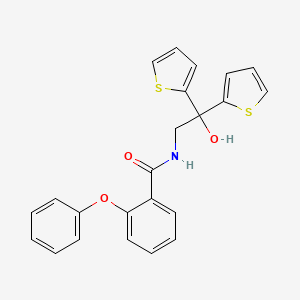

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 2-phenoxybenzamide core substituted with a hydroxyethyl group bearing two thiophen-2-yl moieties. The hydroxy group may facilitate hydrogen bonding, while the thiophene rings likely enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S2/c25-22(18-10-4-5-11-19(18)27-17-8-2-1-3-9-17)24-16-23(26,20-12-6-14-28-20)21-13-7-15-29-21/h1-15,26H,16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYQBPNEJKDUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the preparation of 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine through the reaction of thiophene derivatives with appropriate reagents under controlled conditions.

Coupling Reaction: The intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent-Driven Physicochemical Properties

- Thiophene-Containing Benzamides: Compounds like (2S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide () share thiophen-ethyl motifs.

Hydroxyethyl vs. Hydroxyacetyl Groups :

In Example 6 of , a 2-hydroxy-acetyl group attached to a difluorophenyl ring demonstrates hydrogen-bonding capacity critical for biological activity. The target compound’s hydroxyethyl group may similarly engage in hydrogen bonding but with reduced steric hindrance, favoring target binding .- Phenoxybenzamide Core: The 2-phenoxybenzamide scaffold is analogous to N-(2,4-difluorophenyl)-2-fluorobenzamide (), where halogenated aryl groups enhance metabolic stability. Replacement of halogens with thiophenes in the target compound could alter electronic properties and metabolic pathways .

Crystallographic and Conformational Insights

- The title compound in , (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide, adopts a planar conformation stabilized by intramolecular hydrogen bonds.

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and research findings.

Chemical Structure and Properties

The compound features a thiophene moiety and a phenoxybenzamide group, which contribute to its distinct properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways. The compound may undergo various chemical reactions, including:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can lead to the formation of alcohols or amines.

- Substitution Reactions : The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antitumor Activity : In a study involving B16F10 melanoma cells, the compound showed a dose-dependent reduction in cell viability with an IC50 value indicating potent anticancer activity. The study suggested that the compound might inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells.

Compound Concentration (μM) Viability (%) 0 100 1 85 5 60 10 30 - Enzyme Inhibition : The compound's ability to inhibit specific enzymes was assessed through biochemical assays. It was found to effectively inhibit tyrosinase activity, which is significant for skin pigmentation disorders and melanoma treatment .

- Cellular Effects : In cellular models, this compound modulated various signaling pathways involved in apoptosis and cell survival. This modulation suggests potential therapeutic applications in cancer treatment .

Q & A

Q. Basic

- NMR spectroscopy : Critical for confirming the presence of hydroxy, thiophene, and benzamide groups via proton and carbon shifts (e.g., δ 7.23–3.96 ppm for aromatic and aliphatic protons) .

- HPLC : Monitors reaction progress and purity, especially for byproduct detection .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 343.4 [M+H]+) and fragmentation patterns .

How can density functional theory (DFT) be applied to predict the electronic properties of this benzamide derivative?

Basic

DFT calculations (e.g., B3LYP functional) model:

- Electron density distribution : Identifies reactive sites on thiophene rings and the benzamide core .

- Thermochemical data : Predicts atomization energies (average deviation ~2.4 kcal/mol) and ionization potentials .

- Correlation-energy corrections : Improves accuracy by incorporating exact-exchange terms for heteroaromatic systems .

How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

Q. Advanced

- Solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance solubility and reaction kinetics .

- Temperature control : Reflux conditions (e.g., 100°C in ethanol) improve coupling efficiency but may require quenching with ice-water to stabilize products .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) can reduce side reactions in thiophene functionalization .

What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Q. Advanced

- Benchmarking DFT functionals : Compare hybrid functionals (e.g., B3LYP) with meta-GGA methods (e.g., SCAN) to address discrepancies in vibrational frequencies or NMR chemical shifts .

- Experimental validation : Use solid-state NMR or X-ray crystallography (via SHELX refinement ) to resolve ambiguities in molecular geometry.

- Error analysis : Quantify systematic errors (e.g., solvent effects in DFT) by comparing gas-phase calculations with solution-phase experimental data .

What experimental approaches are used to investigate the interaction of this compound with biological targets such as enzymes or receptors?

Q. Advanced

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) to assess binding affinity .

- Molecular docking : Combine DFT-optimized geometries with docking software (e.g., AutoDock) to predict binding modes at active sites .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon/koff) for receptor-ligand interactions .

How does the electronic nature of the thiophene moiety influence the compound's reactivity in cross-coupling reactions?

Q. Advanced

- Electrophilic substitution : The electron-rich thiophene ring directs sulfonation or halogenation at the α-position, enabling regioselective functionalization .

- Conjugation effects : Extended π-systems enhance charge transfer in OLED applications, validated via UV-Vis and cyclic voltammetry .

- Steric effects : Di-thiophene substitution at the hydroxyethyl group may hinder nucleophilic attack, requiring bulky base catalysts (e.g., DBU) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced

- Polymorphism : Screen solvents (e.g., DMSO/water mixtures) to isolate stable polymorphs .

- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL to resolve overlapping diffraction patterns .

- Hydrogen bonding : The hydroxy group may form intermolecular bonds; optimize crystallization temperature to control lattice packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.